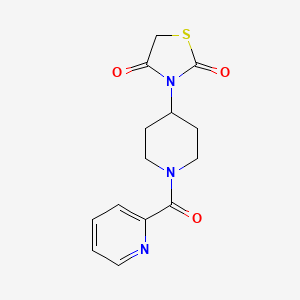
3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione (TZD) is a biologically important five-membered heterocyclic ring that exhibits a wide range of biological activities . Compounds bearing the TZD moiety have been explored by medicinal chemists since the 1960s .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives have been synthesized and screened against various biological targets . The synthesis of these compounds often involves a molecular simplification approach . For example, an optimized lead compound with a 10-fold improvement in affinity was created through this approach .
Molecular Structure Analysis
The thiazolidinone ring is found in compounds that have a wide span of biological activity . The dihydroquinazoline ring, found in some compounds, is not required for certain biological activities, but an unsubstituted nitrogen at the thiazolidinone ring is .
Chemical Reactions Analysis
Thiazolidinone derivatives have been synthesized using various chemical reactions . These reactions are often monitored by thin layer chromatography and characterized using IR, 1H NMR, 13C NMR, and DEPT based spectral studies .
Physical And Chemical Properties Analysis
Thiazolidin-2,4-dione exists as a white crystalline solid with a melting point of 123–125°C . It is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
TZD derivatives have been recognized for their potent antimicrobial properties. They act by inhibiting cytoplasmic Mur ligases, which are essential enzymes in the bacterial cell wall synthesis pathway . This inhibition leads to the disruption of bacterial cell wall formation, rendering the bacteria unable to survive. The compound could be explored for its efficacy against various bacterial strains, potentially offering a new avenue for antibiotic development.
Antioxidant Properties
The antioxidant activity of TZDs is attributed to their ability to scavenge reactive oxygen species (ROS) . ROS are harmful byproducts of cellular metabolism that can cause oxidative stress, leading to cell damage and various diseases. By neutralizing ROS, 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione could serve as a basis for developing antioxidant therapies, which are crucial in managing conditions like cardiovascular diseases and cancer.
Hypoglycemic Effects
One of the most well-known applications of TZD derivatives is their role in managing diabetes. They exhibit hypoglycemic activity by improving insulin resistance through activation of the PPAR-γ receptor . This receptor plays a significant role in the regulation of glucose and lipid metabolism. The compound could be investigated for its potential as an antidiabetic agent, especially for patients with type 2 diabetes.
Anti-inflammatory Potential
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. TZD derivatives have shown anti-inflammatory effects, which could be harnessed in the development of new anti-inflammatory drugs . The compound’s mechanism of action in reducing inflammation could be further researched to understand its potential applications in treating inflammatory disorders.
Anticancer Activity
Thiazolidinediones have been studied for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . Research into 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione could focus on its effectiveness against specific types of cancer, its ability to synergize with other treatments, and its impact on cancer cell signaling pathways.
Anticonvulsant Effects
TZD derivatives have also been explored for their anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders . The compound’s efficacy in preventing seizures, its safety profile, and its mechanism of action in the central nervous system would be key areas of investigation.
Wirkmechanismus
Target of Action
The primary target of 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . This receptor plays a crucial role in regulating insulin resistance and is a key target for hypoglycemic activity . The compound also targets cytoplasmic Mur ligases , which are essential for the antimicrobial action .
Mode of Action
The compound interacts with its targets in a specific manner. It improves insulin resistance by activating the PPAR-γ receptor . This activation leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . For its antimicrobial action, the compound inhibits cytoplasmic Mur ligases .
Biochemical Pathways
The activation of the PPAR-γ receptor leads to a decrease in circulating fatty acids, causing cells to become more dependent on the oxidation of carbohydrates, specifically glucose, for energy . This results in improved insulin sensitivity and a reduction in blood glucose levels . The inhibition of cytoplasmic Mur ligases disrupts the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .
Pharmacokinetics
Thiazolidinedione derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The activation of the PPAR-γ receptor by the compound leads to improved insulin sensitivity and a reduction in blood glucose levels, contributing to its hypoglycemic activity . Its antimicrobial action results from the inhibition of cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and leading to bacterial cell death .
Action Environment
The action, efficacy, and stability of 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of pharmaceutical compounds .
Eigenschaften
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBQLFYODNSWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

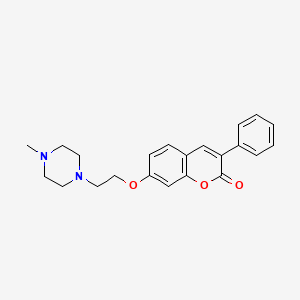
![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)

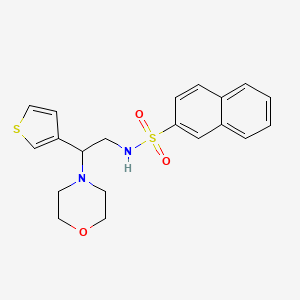
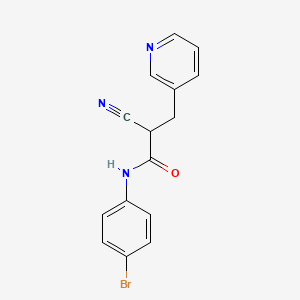
![1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine](/img/structure/B2859740.png)
![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B2859741.png)

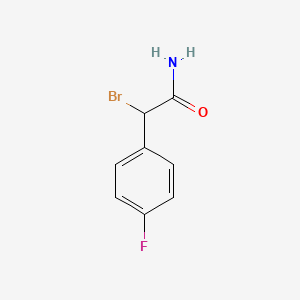

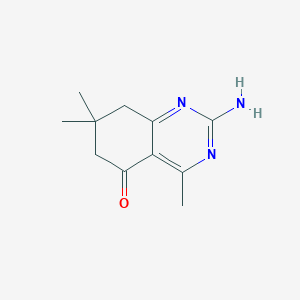
![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)
![(4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2859751.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2859752.png)